molecular formula C14H18O3 B1315124 Ethyl 3-methyl-5-oxo-5-phenylvalerate CAS No. 73249-95-3

Ethyl 3-methyl-5-oxo-5-phenylvalerate

Cat. No.: B1315124
CAS No.: 73249-95-3
M. Wt: 234.29 g/mol
InChI Key: YBWFBAQVWOMRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-oxo-5-phenylvalerate is a chemical compound with the CAS Number: 73249-95-3 . It has a molecular weight of 234.3 and its IUPAC name is ethyl 3-methyl-5-oxo-5-phenylpentanoate . This compound is used in scientific research and has diverse applications, ranging from drug synthesis to material science.


Molecular Structure Analysis

The molecular formula of this compound is C14H18O3 . The InChI code for this compound is 1S/C14H18O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 .

Scientific Research Applications

Colorimetric Chemosensors

Ethyl 3-methyl-5-oxo-5-phenylvalerate, as a part of hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes, is used in the development of colorimetric chemosensors. These chemosensors are capable of naked-eye recognition of metal ions like Cu²⁺, Zn²⁺, and Co²⁺. They exhibit high sensitivity towards these metal cations, with the ability to change colors in the presence of different metals, and have applications in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Molecular Spectroscopy

In molecular spectroscopy, derivatives of this compound are used to study the solvent effects on infrared spectra. These studies are significant in understanding molecular interactions and structural dynamics in various solvents, contributing to the fields of physical chemistry and molecular physics (Kara et al., 2021).

Mass Spectrometric Studies

This compound is also involved in mass spectrometric studies. It is used to understand the fragmentation mechanisms of various related compounds, which is crucial in the field of analytical chemistry, particularly in the identification and structural analysis of organic compounds (He et al., 1997).

Lipoxygenase Inhibitors

This compound derivatives are synthesized and evaluated for their inhibitory activity on enzymes like soybean lipoxygenase. This has implications in developing new pharmaceuticals, particularly in the treatment of inflammatory diseases (Vinayagam et al., 2017).

Cardiovascular Activity

In the field of medicinal chemistry, derivatives of this compound are researched for their potential cardiovascular activity. They are tested for their effects on calcium channels, which can lead to the development of new treatments for cardiovascular diseases (Gupta & Misra, 2008).

Organic Synthesis and Reactions

This compound is also significant in organic synthesis and reaction studies. It is involved in the research of various chemical reactions like ring expansion and nucleophilic substitution, contributing to the broader field of organic chemistry and synthesis (Fesenko et al., 2010).

Safety and Hazards

Ethyl 3-methyl-5-oxo-5-phenylvalerate may cause an allergic skin reaction and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

ethyl 3-methyl-5-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWFBAQVWOMRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503160
Record name Ethyl 3-methyl-5-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73249-95-3
Record name Ethyl 3-methyl-5-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-5-oxo-5-phenylvalerate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-5-oxo-5-phenylvalerate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-methyl-5-oxo-5-phenylvalerate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methyl-5-oxo-5-phenylvalerate
Reactant of Route 5
Ethyl 3-methyl-5-oxo-5-phenylvalerate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-methyl-5-oxo-5-phenylvalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.